molecular formula C11H13N3OS B5508753 3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole

3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole

Cat. No.: B5508753
M. Wt: 235.31 g/mol
InChI Key: RHFWKPARKARSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C11H13N3OS and its molecular weight is 235.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.07793322 g/mol and the complexity rating of the compound is 198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

One study involved the synthesis and anticancer evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, demonstrating their potential against a panel of 60 cell lines derived from nine cancer types. This highlights the role of triazole derivatives in developing new anticancer agents (Bekircan et al., 2008).

Biological Evaluation and Synthesis of Novel Compounds

Another study focused on the synthesis, characterization, and evaluation of Schiff bases containing 1,2,4-triazole and pyrazole rings, showcasing their antioxidant and α-glucosidase inhibitory activities. This suggests the utility of triazole derivatives in developing compounds with significant biological activities (Pillai et al., 2019).

Chemical Synthesis and Reactivity

Further research into 1,2,4-triazole derivatives has led to the discovery of new compounds with varied functional groups, expanding the chemical diversity and potential applications of these compounds in medicinal chemistry and drug design. For instance, the alkylation, aminomethylation, and cyanoethylation of 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols have been explored, yielding new 3-sulfanyl-1,2,4-triazoles with potential biological activity (Kaldrikyan et al., 2016).

Molecular Dynamics and Theoretical Studies

The theoretical analysis of triazole compounds, including density functional theory (DFT) calculations and molecular dynamics simulations, has been instrumental in understanding their electronic properties, reactivity, and potential biological activities. This theoretical approach aids in the rational design of new compounds with desired biological activities (Srivastava et al., 2016).

Mechanism of Action

The mechanism of action of “3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole” would depend on its intended use. For example, some triazole compounds are used as antifungal agents and work by inhibiting the enzyme lanosterol 14α-demethylase .

Safety and Hazards

The safety and hazards associated with “3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole” would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it. Some similar compounds, like anisyl alcohol, are known to cause skin irritation and serious eye damage .

Future Directions

The future directions for research on “3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole” would likely depend on its potential applications. Given the wide range of uses for triazole compounds, from medicinal chemistry to materials science, there could be many possible avenues for further investigation .

Properties

IUPAC Name

5-[(4-ethoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-15-10-5-3-9(4-6-10)7-16-11-12-8-13-14-11/h3-6,8H,2,7H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFWKPARKARSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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